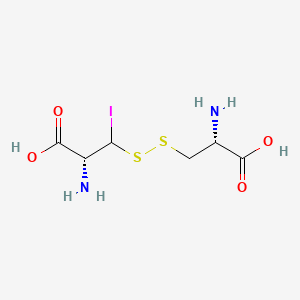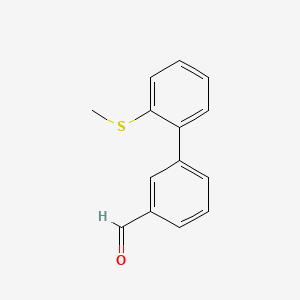
3-(2-Methylsulfanylphenyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylsulfanylphenyl)benzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylsulfanylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 2-methylsulfanylphenylboronic acid with benzaldehyde under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes. For instance, the synthesis of functionalized benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as an intermediate, which is then subjected to cross-coupling with organometallic reagents .
化学反应分析
Types of Reactions: 3-(2-Methylsulfanylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: 3-(2-Methylsulfanylphenyl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It may also serve as a probe for investigating cellular processes .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals .
作用机制
The mechanism of action of 3-(2-Methylsulfanylphenyl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes or modulate signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function .
相似化合物的比较
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the methylsulfanyl group.
2-Hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde: A hydroxylated derivative with additional functional groups
Uniqueness: 3-(2-Methylsulfanylphenyl)benzaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
属性
分子式 |
C14H12OS |
|---|---|
分子量 |
228.31 g/mol |
IUPAC 名称 |
3-(2-methylsulfanylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 |
InChI 键 |
RBSCZMKLQKFZMS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1C2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


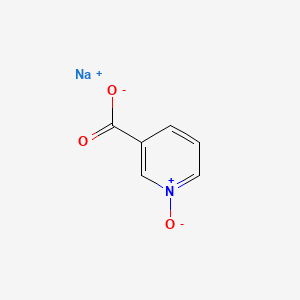
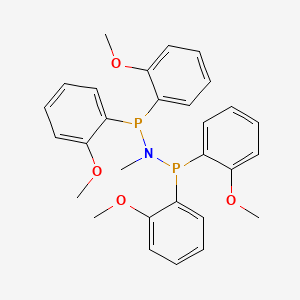

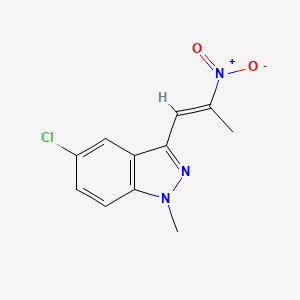
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
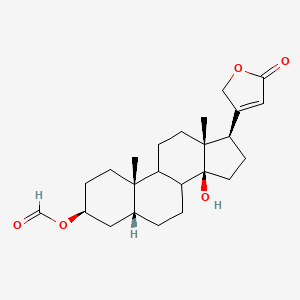
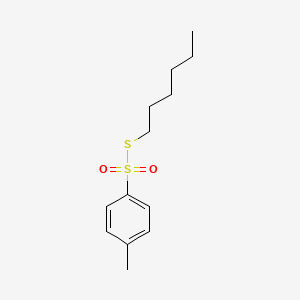

![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
